2-Chlorocinnamoyl chloride

Beschreibung

General Overview of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also referred to as acid chlorides, are organic compounds characterized by the functional group -COCl. savemyexams.comebsco.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is substituted by a chlorine (-Cl) atom. ebsco.comfiveable.me This substitution significantly enhances the reactivity of the carbonyl carbon, making acyl chlorides highly susceptible to nucleophilic attack. catalysis.blog

Their heightened reactivity compared to carboxylic acids makes them preferred starting materials for a multitude of organic transformations. savemyexams.com Acyl chlorides are pivotal intermediates in organic synthesis, facilitating the introduction of an acyl group (RCO-) into other molecules through acylation reactions. ebsco.comnumberanalytics.com These reactions are fundamental for creating a diverse range of compounds, including:

Esters: Formed through the reaction of acyl chlorides with alcohols or phenols. savemyexams.comebsco.com This method is often more efficient than direct esterification of carboxylic acids. savemyexams.com

Amides: Generated by reacting acyl chlorides with ammonia or amines. savemyexams.comebsco.com

Ketones: Synthesized via Friedel-Crafts acylation reactions. ebsco.com

The versatility and high reactivity of acyl chlorides underscore their importance in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

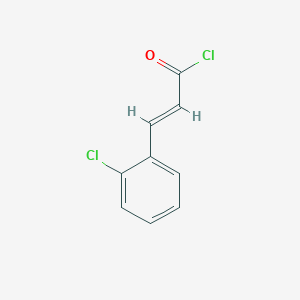

Distinctive Structural Features of 2-Chlorocinnamoyl Chloride

This compound is an aromatic acyl chloride with the chemical formula C9H6Cl2O. guidechem.comscbt.com Its structure is distinguished by a cinnamoyl chloride core with a chlorine atom substituted at the ortho (2-position) of the phenyl ring. The linear formula for this compound is ClC6H4CH=CHCOCl. sigmaaldrich.com

The key structural features that dictate its chemical behavior are:

The Acyl Chloride Group (-COCl): This functional group is the primary site of reactivity, making the carbonyl carbon highly electrophilic.

The Carbon-Carbon Double Bond (C=C): The vinyl group in the cinnamoyl structure is conjugated with both the phenyl ring and the carbonyl group, influencing the electronic properties of the molecule.

The ortho-Chlorine Atom: The presence of the electron-withdrawing chlorine atom at the 2-position of the benzene ring further enhances the electrophilicity of the carbonyl carbon. This feature makes this compound a particularly reactive intermediate.

These structural elements combine to create a molecule with a unique reactivity profile, making it a valuable tool for synthetic chemists.

Significance of this compound as a Synthetic Building Block in Research

The distinct reactivity of this compound makes it a crucial building block in various areas of chemical research, particularly in the synthesis of novel organic compounds with potential biological activity. Its applications are frequently documented in the synthesis of heterocyclic compounds and other complex molecular architectures.

Research has demonstrated its utility as a key intermediate in the synthesis of a variety of pharmaceuticals. For instance, derivatives of this compound have shown potential in the development of anticancer agents. It is also used in the synthesis of compounds with anticonvulsant properties. researchgate.netbenthamdirect.com Studies have explored the creation of substituted cinnamoyl derivatives of various scaffolds, leading to the discovery of new potential therapeutic agents. researchgate.netbenthamdirect.com

Furthermore, this compound and its derivatives have been investigated for their role in the synthesis of molecular hybrids with alkaloids, aiming to create new compounds with potential antitumor activities. mdpi.com The reactivity of the acyl chloride group allows for its attachment to various molecular frameworks, enabling the exploration of structure-activity relationships.

Historical Context of Cinnamoyl Chlorides in Chemical Literature

Cinnamoyl chloride and its derivatives have a long-standing presence in chemical literature, primarily due to their utility in organic synthesis. Cinnamic acid, the precursor to cinnamoyl chloride, is a naturally occurring organic compound found in the cinnamon tree. wisdomlib.org The conversion of cinnamic acid to cinnamoyl chloride provides a gateway to a wide range of chemical transformations. wisdomlib.org

Historically, studies involving cinnamoyl chlorides have often focused on their solvolysis reactions, which provide insights into reaction mechanisms and the influence of solvent properties. nih.gov The analysis of the rates of solvolysis for compounds like cinnamoyl chloride and its substituted analogs, such as p-chlorocinnamoyl chloride, has been instrumental in the development and refinement of models like the Grunwald-Winstein equation, which correlates solvolysis rates with solvent ionizing power. nih.govgrafiati.com

Over the years, the scope of research on cinnamoyl chlorides has expanded significantly. Early investigations into their fundamental reactivity have paved the way for their application in more complex synthetic endeavors, including the synthesis of bioactive molecules and functional materials. semanticscholar.orgresearchgate.net The continuous exploration of their chemical properties ensures their enduring relevance in the field of organic chemistry.

Established Laboratory Synthesis Routes for this compound

The primary methods for synthesizing this compound involve the conversion of a carboxylic acid to an acyl chloride. These methods are widely used due to their efficiency and the reactivity of the resulting acyl chloride. chemistrystudent.com

Direct chlorination of cinnamoyl compounds can be a complex process. While direct chlorination is a common industrial method for producing compounds like ethylene dichloride from ethylene, its application to more complex molecules like cinnamoyl chloride requires careful consideration of reaction conditions to ensure selectivity and avoid unwanted side reactions. westlakevinnolit.comyokogawa.com The presence of multiple reactive sites in cinnamoyl compounds, including the double bond and the aromatic ring, can lead to a mixture of products if the chlorination is not carefully controlled.

One approach involves the reaction of a polyester of β-phenyl-β-propionolactone with a chlorinating agent. nii.ac.jp For instance, treating this polyester with thionyl chloride can produce cinnamoyl chloride in good yield. nii.ac.jp This method bypasses the need to first synthesize cinnamic acid. nii.ac.jp

A common and straightforward method for the synthesis of this compound is the reaction of 2-chlorocinnamic acid with a chlorinating agent. googleapis.com This is a standard transformation in organic chemistry where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. chemguide.co.uk

The most frequently used reagents for this conversion are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemistrysteps.commasterorganicchemistry.comnumberanalytics.com

Using Thionyl Chloride (SOCl₂): The reaction of 2-chlorocinnamic acid with thionyl chloride, often with a few drops of a catalyst like dimethylformamide (DMF), is a widely employed method. researchgate.net The mixture is typically heated to reflux to drive the reaction to completion. researchgate.netcommonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired this compound. chemguide.co.ukkhanacademy.org A study reported a 95% yield of this compound using this method. researchgate.net

Using Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another effective reagent for converting carboxylic acids to acyl chlorides. chemguide.co.ukjove.com The reaction with 2-chlorocinnamic acid produces this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.ukjove.com The acyl chloride can then be separated by fractional distillation. chemguide.co.uk

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction is typically carried out at room temperature in a solvent like dichloromethane (DCM) with a catalytic amount of DMF. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which facilitates purification. sciencemadness.org

Table 1: Comparison of Chlorinating Agents for Synthesis from 2-Chlorocinnamic Acid

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF researchgate.netcommonorganicchemistry.com | SO₂, HCl (gases) chemguide.co.uk | Gaseous byproducts simplify purification chemguide.co.uk | Can be harsh, potentially leading to side reactions chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Often performed cold or at room temperature chemguide.co.uk | POCl₃ (liquid), HCl (gas) chemguide.co.uk | Effective for a wide range of carboxylic acids jove.com | Liquid byproduct requires separation by distillation chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Room temperature, DCM with catalytic DMF commonorganicchemistry.com | CO, CO₂ (gases) sciencemadness.org | Milder and more selective than SOCl₂ wikipedia.org | More expensive than thionyl chloride |

While thionyl chloride (sulfur dichloride oxide) is a primary reagent, other phosphorus halides like phosphorus trichloride (PCl₃) can also be used to convert carboxylic acids to acyl chlorides. chemguide.co.ukchemistrysteps.com The reaction with PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk

The term "dichlorosulfoxide" is synonymous with thionyl chloride. The use of glycolyl chloride is less common for this specific transformation. However, other specialized chlorinating agents can be employed, though they are not as widely used as the aforementioned reagents.

Utilization of 2-Chlorocinnamic Acid as a Precursor

Catalysis in the Synthesis of this compound and Related Acyl Chlorides

Catalysis plays a significant role in the synthesis of acyl chlorides, often improving reaction rates and selectivity.

Lewis acids are commonly used as catalysts in Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic compound. allen.in In the context of forming the acyl chloride itself, certain Lewis acids can be used. For example, a patent describes the use of Lewis acids like anhydrous ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃) as catalysts in the synthesis of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl) pyridine and a carboxylic acid. google.com While this is not the direct synthesis of this compound, it demonstrates the principle of Lewis acid catalysis in the formation of an acyl chloride from a related starting material. google.com

The activation of carboxylic acids by Lewis acids is a key step in some condensation reactions. nih.gov For instance, Nb₂O₅ has been shown to catalyze the amidation of carboxylic acids by activating the C=O group. nih.gov This principle of activating the carbonyl group is relevant to the formation of acyl chlorides.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including halogenation reactions. Chiral organocatalysts can be used to achieve enantioselective halogenation of olefins, which is relevant to the cinnamoyl system. rsc.orgrsc.org

For example, enantioselective bromohydroxylation of cinnamyl alcohols has been achieved using a chiral organocatalyst, (DHQD)₂PHAL. rsc.orgrsc.org While this is not the direct synthesis of this compound, it highlights the potential of organocatalysis to control the stereochemistry of halogenation reactions on cinnamyl-type structures. rsc.orgrsc.org Similarly, organocatalytic regiodivergent bromocyclization of cinnamyl esters has been demonstrated using chiral phosphoric acids. mdpi.com

Compound Names

An in-depth examination of the synthetic methodologies for this compound reveals a landscape rich with stereoselective techniques and advanced, intensified protocols. While direct research on the stereoselective synthesis of this compound itself is limited in publicly available literature, a comprehensive understanding can be constructed by analyzing analogous halogenated cinnamoyl systems and chiral acyl chlorides.

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUFNZFFWDQKPL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256856 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120681-06-3, 35086-82-9 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120681-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorocinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2-chlorocinnamoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Chlorocinnamoyl Chloride

This compound, as an aromatic acyl chloride, is a highly reactive derivative of carboxylic acid. byjus.com Its reactivity is centered on the acyl chloride group (-COCl), where the carbon atom is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it susceptible to attack by various nucleophiles. chemguide.co.ukuomustansiriyah.edu.iq These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. byjus.comcrunchchemistry.co.uk

Reaction with Alcohols: Esterification Pathways and Kinetics

The reaction of this compound with alcohols results in the formation of the corresponding 2-chlorocinnamate esters. This esterification process is a classic example of nucleophilic acyl substitution. uomustansiriyah.edu.iqchemguide.co.uk The reaction is generally vigorous and can often be carried out at room temperature, sometimes in the presence of a weak base like pyridine to neutralize the hydrogen chloride byproduct. byjus.comyoutube.com

The pathway involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. byjus.com This leads to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. uomustansiriyah.edu.iq A final deprotonation step, often facilitated by a base or another alcohol molecule, yields the final ester product and hydrochloric acid. byjus.com

The kinetics of esterification for acyl chlorides are typically fast due to the high reactivity of the starting material. youtube.com While specific kinetic data for this compound is not extensively documented in readily available literature, the reaction rates are influenced by several factors including the structure of the alcohol (steric hindrance), temperature, and solvent polarity. researchgate.net Generally, primary alcohols react faster than secondary, which are in turn faster than tertiary alcohols. The rate of reaction is typically first order with respect to both the acyl chloride and the alcohol.

Table 1: Illustrative Reactivity of this compound with Various Alcohols

| Alcohol | Product | Relative Reaction Rate (Predicted) | Conditions |

| Methanol | Methyl 2-chlorocinnamate | Very Fast | Room Temperature |

| Ethanol | Ethyl 2-chlorocinnamate | Fast | Room Temperature youtube.com |

| Isopropanol | Isopropyl 2-chlorocinnamate | Moderate | Gentle Warming May Be Required |

| tert-Butanol | tert-Butyl 2-chlorocinnamate | Slow | Requires Forcing Conditions |

Reaction with Carboxylic Acids: Anhydride Formation

The reaction between this compound and a carboxylic acid (or its carboxylate salt) yields a mixed anhydride. khanacademy.orgpressbooks.pub This reaction also follows the nucleophilic acyl substitution pathway. libretexts.org The nucleophile in this case is the oxygen of the carboxylic acid or, more effectively, the carboxylate anion. khanacademy.org The use of a carboxylate salt (e.g., sodium carboxylate) or the presence of a non-nucleophilic base like pyridine is common to facilitate the reaction and neutralize the HCl byproduct. pressbooks.pub

The mechanism involves the attack of the carboxylate on the carbonyl carbon of this compound, forming a tetrahedral intermediate. khanacademy.org This intermediate then collapses, eliminating the chloride ion to form the acid anhydride. khanacademy.orglibretexts.org This method is versatile for preparing both symmetric and unsymmetrical anhydrides. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactions on the 2-Chlorocinnamoyl Ring

While the acyl chloride group is the primary site for nucleophilic attack, the benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.edu The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents

The regioselectivity of EAS on the this compound ring is governed by the two substituents already present: the chlorine atom and the cinnamoyl chloride group (-CH=CHCOCl).

Chlorine Atom : Chlorine is an ortho-, para-directing deactivator. youtube.com It is deactivating because its inductive effect (electron-withdrawing) is stronger than its resonance effect (electron-donating). However, the resonance effect, which involves the donation of a lone pair of electrons to the ring, preferentially stabilizes the arenium ion intermediates for attack at the ortho and para positions. youtube.com

Cinnamoyl Chloride Group : The -CH=CHCOCl group is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the benzene ring and destabilizing the carbocation intermediate. This deactivation is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack. youtube.com

When both types of groups are present, their directing effects must be considered. In this compound, the chlorine is at position 2. The cinnamoyl chloride group is at position 1. The available positions for substitution are 3, 4, 5, and 6. The powerful meta-directing and deactivating nature of the cinnamoyl chloride group, combined with the deactivating nature of the chlorine, makes the ring significantly less reactive than benzene. libretexts.org The directing effects predict that substitution will be complex, but generally, the strong meta-directing effect of the cinnamoyl group would favor substitution at the 5-position. The ortho-, para-directing chlorine would favor substitution at the 4- and 6-positions. The outcome often depends on the specific reaction conditions and the nature of the electrophile.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -Cl (Ortho, Para-director) | Influence of -CH=CHCOCl (Meta-director) | Overall Predicted Favorability |

| 3 | Ortho to -CH=CHCOCl (unfavored), Meta to -Cl (favored) | Meta | Low (Steric hindrance from both groups) |

| 4 | Para to -Cl (favored) | Ortho to -CH=CHCOCl (unfavored) | Moderate |

| 5 | Meta to -Cl (favored) | Meta to -CH=CHCOCl (favored) | High |

| 6 | Ortho to -Cl (favored) | Para to -CH=CHCOCl (unfavored) | Moderate (Potential steric hindrance) |

Mechanistic Elucidation of Aromatic Functionalization

The functionalization of the aromatic ring in this compound via EAS requires forcing conditions due to the presence of two deactivating groups. masterorganicchemistry.com Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using X₂/FeX₃) proceed through the standard two-step mechanism. byjus.comlumenlearning.com

Step 1: Generation of the Electrophile and Attack A strong electrophile is generated, for instance, the nitronium ion (NO₂⁺) in nitration. byjus.com This electrophile then attacks the π-system of the benzene ring, forming a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the reaction's regioselectivity. For attack at the 5-position, the positive charge in the resonance structures of the arenium ion does not get placed on the carbon atoms bearing the electron-withdrawing groups, making it more stable than the intermediates from ortho or para attack. rsc.org

Addition Reactions Across the Carbon-Carbon Double Bond in this compound

The presence of a carbon-carbon double bond in conjugation with the carbonyl group makes this compound susceptible to addition reactions. This reactivity is a key feature of α,β-unsaturated acyl chlorides. The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond, making it susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The stereochemistry of addition reactions to the alkene moiety of this compound is dictated by the reaction mechanism.

Electrophilic Addition: In the case of electrophilic addition (e.g., halogenation with Br₂ or Cl₂), the reaction typically proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack on this intermediate occurs from the face opposite to the bridging halogen, resulting in anti-addition . libretexts.orglibretexts.org For this compound, which is a prochiral molecule, this anti-addition across the double bond would lead to the formation of a pair of enantiomeric dihalide products. The planarity of the double bond allows the initial electrophilic attack to occur from either face with equal probability, leading to a racemic mixture of products. chemistrysteps.com

Conjugate Addition: In conjugate (or Michael) additions, a nucleophile attacks the β-carbon. The stereochemical outcome depends on the nature of the nucleophile and the subsequent protonation step. If the reaction creates one or more new stereocenters, a mixture of diastereomers or enantiomers can be formed. masterorganicchemistry.comchemistrysteps.com The approach of the nucleophile to the planar double bond can occur from either the re or si face. Without a chiral catalyst or a chiral center already present in the molecule, the attack is generally not stereoselective, leading to a racemic mixture if a new stereocenter is formed at the β-carbon. chemistrysteps.com

A key aspect of the reactivity of α,β-unsaturated carbonyl compounds like this compound is the competition between direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the carbon-carbon double bond. libretexts.org

The regioselectivity is primarily governed by the nature of the nucleophile:

Hard vs. Soft Nucleophiles (HSAB Theory): According to the Hard and Soft Acids and Bases principle, hard nucleophiles (which are typically highly basic and have a high charge density, e.g., Grignard reagents, organolithium reagents) tend to attack the hard electrophilic center, which is the carbonyl carbon (1,2-addition). Soft nucleophiles (which are generally less basic and more polarizable, e.g., Gilman reagents (organocuprates), thiols, amines, and enamines) prefer to attack the soft electrophilic β-carbon, leading to 1,4-addition. libretexts.orgmasterorganicchemistry.com

Kinetic vs. Thermodynamic Control: Direct 1,2-addition is often faster and thus kinetically favored. However, if the 1,2-addition is reversible (as is often the case with weaker, less basic nucleophiles), the more stable 1,4-adduct, which retains the very stable carbonyl group, will be the thermodynamically favored product. libretexts.org

For this compound, soft nucleophiles are expected to predominantly yield the 1,4-addition product. For instance, the reaction with a Gilman reagent like lithium dimethylcuprate would result in the addition of a methyl group to the β-carbon.

Table 1: Expected Regioselectivity of Nucleophilic Addition to this compound

| Nucleophile Type | Example Reagent | Expected Major Product | Controlling Factor |

|---|---|---|---|

| Soft Nucleophile | Gilman Reagents (R₂CuLi) | 1,4-Addition (Conjugate) | Thermodynamic Control |

| Soft Nucleophile | Thiols (RSH) / Amines (R₂NH) | 1,4-Addition (Conjugate) | Thermodynamic Control |

| Hard Nucleophile | Grignard Reagents (RMgX) | 1,2-Addition (Direct) | Kinetic Control |

| Hard Nucleophile | Organolithium Reagents (RLi) | 1,2-Addition (Direct) | Kinetic Control |

Stereochemical Outcomes of Addition Processes

Hydrolytic and Solvolytic Pathways of this compound

The acyl chloride functional group is highly reactive and readily undergoes nucleophilic substitution, particularly solvolysis, where the solvent molecule acts as the nucleophile. In the presence of water, the reaction is termed hydrolysis, yielding 2-chlorocinnamic acid.

The rate of solvolysis of acyl chlorides is profoundly dependent on the solvent. Mechanistic studies often employ the extended Grunwald-Winstein equation to analyze these effects. nih.govmdpi.com

log(k/k₀) = lNT + mYCl

Here, k is the rate constant in a given solvent, k₀ is the rate in the reference solvent (80% ethanol/20% water), l is the sensitivity to solvent nucleophilicity (NT), and m is the sensitivity to solvent ionizing power (YCl).

While specific kinetic data for this compound is not widely available, studies on the isomeric p-chlorocinnamoyl chloride and other cinnamoyl chlorides show that solvolysis can proceed through different mechanisms depending on the solvent. nih.govresearchgate.net In highly nucleophilic solvents, an associative bimolecular (SN2-like) pathway is often favored. In solvents with high ionizing power but low nucleophilicity (like those containing fluoroalcohols), a dissociative unimolecular (SN1-like) pathway involving a carbocation intermediate becomes more significant. researchgate.netmdpi.com

The reaction rate generally increases with increasing water content in aqueous-organic solvent mixtures, indicating a strong dependence on solvent polarity. mdpi.com

Table 2: Illustrative First-Order Rate Constants (k) for Solvolysis of a Related Acyl Chloride (p-Nitrocinnamoyl Chloride) at 25.0 °C in Various Solvents

| Solvent (v/v) | k x 10⁵ (s⁻¹) | Solvent Type |

|---|---|---|

| 100% Ethanol | 0.547 | Polar Protic |

| 90% Ethanol | 5.53 | Polar Protic |

| 80% Ethanol | 17.0 | Polar Protic |

| 50% Acetone | 133 | Polar Aprotic/Protic Mix |

| 97% TFE* | 15.4 | Highly Ionizing, Low Nucleophilicity |

The structure of the transition state in the solvolysis of this compound is heavily influenced by the solvent's properties.

Solvent Polarity: Polar protic solvents, such as water and alcohols, are particularly effective at promoting solvolysis. libretexts.org They can stabilize the developing charges in both SN1 and SN2 transition states. In an SN1 mechanism, the high polarity stabilizes the carbocation and leaving group anion that are formed in the rate-determining step. libretexts.org In an SN2 mechanism, polar solvents can solvate the leaving group as it departs. An increase in solvent polarity, such as increasing the water concentration in an alcohol-water mixture, generally leads to a significant increase in the solvolysis rate. mdpi.com

Solvent Nucleophilicity: The nucleophilicity of the solvent plays a crucial role in determining the reaction pathway. libretexts.org

In solvents that are highly nucleophilic but not strongly ionizing (e.g., aqueous ethanol, aqueous acetone), the reaction is likely to proceed via a bimolecular (SN2 or addition-elimination) mechanism where the solvent molecule directly attacks the carbonyl carbon. The rate is highly sensitive to the solvent's nucleophilicity (l value > 0). researchgate.net

In solvents that have high ionizing power but are weakly nucleophilic (e.g., aqueous trifluoroethanol), the reaction tends to favor a unimolecular (SN1) pathway. The solvent assists in breaking the C-Cl bond to form a vinyl-stabilized acylium ion or carbocation intermediate, and the rate is more sensitive to the solvent's ionizing power (m value > 0). researchgate.netlibretexts.org

The competition between these pathways means that for this compound, like other cinnamoyl chlorides, a dual-mechanism pathway is probable across a range of common solvents. researchgate.net

Derivatives and Functionalization Strategies Derived from 2-chlorocinnamoyl Chloride

Synthesis of Cinnamoyl Esters and Amides from 2-Chlorocinnamoyl Chloride

This compound is a highly reactive acyl chloride that readily undergoes nucleophilic substitution reactions. This reactivity is central to its use in synthesizing a variety of cinnamoyl esters and amides. The electron-withdrawing effect of the chlorine atom on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as alcohols and amines.

The general reaction for the formation of esters involves the treatment of this compound with an alcohol. libretexts.org This reaction is typically exothermic and results in the formation of the corresponding ester and hydrogen chloride gas. libretexts.org Similarly, reacting this compound with ammonia or a primary or secondary amine yields the corresponding amide. chemguide.co.ukchemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk An excess of the amine is often used to neutralize the hydrogen chloride byproduct, forming an ammonium salt. chemguide.co.uk

Research has demonstrated the synthesis of various cinnamoyl amides and esters from cinnamoyl chloride and its derivatives. For instance, a series of cinnamic acid derivatives were synthesized by reacting substituted cinnamoyl chloride with corresponding alcohols and amines. analis.com.my The synthesis of cinnamoyl-metronidazole ester and cinnamoyl-memantine amide has also been reported, involving the chlorination of cinnamic acid with thionyl chloride followed by esterification or amidation. nih.govnih.gov

In a study focused on developing complement inhibitors, 2-chlorocinnamic acid was condensed with a tetrahydrothieno[3,2-c]pyridine (THTP) moiety to form an amide linkage, resulting in a compound with inhibitory activity. Another study detailed the synthesis of N-(2'-chlorocinnamoyl)-3-hydroxyanthranilic acid through the amide linkage of 2-chlorocinnamic acid and 3-hydroxyanthranilic acid. nih.gov

The following table summarizes the synthesis of various esters and amides from cinnamoyl chlorides:

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Substituted cinnamoyl chloride | Alcohols (e.g., 4-bromobenzyl alcohol, thymol, eugenol) | Cinnamoyl esters | analis.com.my |

| Substituted cinnamoyl chloride | Amines (e.g., anthranilic acid, 3-aminobenzotrifluoride) | Cinnamoyl amides | analis.com.my |

| Cinnamoyl chloride | Metronidazole | Cinnamoyl-metronidazole ester | nih.govnih.gov |

| Cinnamoyl chloride | Memantine | Cinnamoyl-memantine amide | nih.govnih.gov |

| 2-Chlorocinnamic acid | Tetrahydrothieno[3,2-c]pyridine (THTP) | 2-chlorocinnamic acid amide of THTP |

Utilization of this compound in Heterocyclic Compound Synthesis

The reactivity of this compound extends to its use as a key starting material in the synthesis of various heterocyclic compounds. Its ability to introduce the 2-chlorocinnamoyl group into molecules provides a pathway to complex ring systems.

Formation of Quinoline Derivatives

Quinolines are a class of heterocyclic compounds with a wide range of biological activities. uop.edu.pk The synthesis of quinoline derivatives can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a compound containing a reactive methylene group. uop.edu.pk While direct use of this compound in this specific synthesis is not detailed, its derivatives, such as 2-chloroquinoline-3-carbaldehydes, are pivotal intermediates in the synthesis of more complex quinoline structures. nih.govnih.gov For instance, these aldehydes can be condensed with anilines to form Schiff bases, which are precursors to various substituted quinolines. nih.gov The 2-chloroquinoline moiety itself is a valuable precursor for further functionalization. wikipedia.org

Preparation of Penicillin Derivatives

The core structure of penicillin consists of a thiazolidine ring fused to a β-lactam ring. The synthesis of penicillin derivatives often involves the acylation of 6-aminopenicillanic acid (6-APA), the fundamental building block of penicillin antibiotics. nih.govamazonaws.com While the direct use of this compound in major, commercially produced penicillins is not common, the general strategy of using an acyl chloride to append a side chain to the 6-APA nucleus is a cornerstone of semi-synthetic penicillin production. youtube.com This process allows for the creation of a vast array of penicillin derivatives with modified properties. For example, new antibacterial ligands have been prepared by reacting 6-APA with various aldehydes. nahrainuniv.edu.iq

Synthesis of Fused Heterocyclic Systems

This compound and its derivatives are valuable reagents in the construction of fused heterocyclic systems. For example, the synthesis of pyrazolo[3,4-b]quinolines can be initiated from 2-chloroquinoline derivatives. nih.gov The synthesis of furoxanotriazinones, another fused heterocyclic system, has been achieved through a tandem diazotization/cyclization approach starting from substituted amides. beilstein-journals.org While not directly employing this compound, these syntheses highlight the utility of functionalized building blocks in creating complex, fused ring structures.

Derivatives of Carbostyril and 2-Chloroquinoline

Carbostyrils (2-quinolones) and their derivatives are another important class of heterocyclic compounds. researchgate.net The synthesis of carbostyril derivatives can be achieved through the cyclization of cinnamanilides, which can be prepared from cinnamoyl chlorides and anilines. This reaction provides a route to carbostyrils, which can then be converted to the corresponding 2-chloroquinolines by reaction with reagents like phosphorus oxychloride. This transformation underscores the synthetic relationship between these two classes of compounds and the role of cinnamoyl chloride derivatives in their preparation. Processes for producing specific carbostyril derivatives, such as aripiprazole, have been developed. google.comgoogle.com

Incorporation of the 2-Chlorocinnamoyl Moiety into Complex Molecular Architectures

The 2-chlorocinnamoyl group can be incorporated into larger and more complex molecules, imparting specific chemical and potentially biological properties. This is often achieved by leveraging the reactivity of the acyl chloride function to form stable amide or ester linkages.

An example of this is the synthesis of cytotoxic Mannich bases of 6-(4-chlorocinnamoyl)-2(3H)-benzoxazolone. researchgate.net In this work, a chalcone containing the 4-chlorocinnamoyl group was used as a scaffold for further functionalization. researchgate.net This demonstrates how the cinnamoyl moiety can serve as a key structural element in the design of complex, biologically active molecules.

Furthermore, the combinatorial biosynthesis of cinnamoyl anthranilates has been explored, where various substituted cinnamic acids, including 2-chlorocinnamic acid, are enzymatically converted to their coenzyme A thioesters and then condensed with anthranilate derivatives. nih.gov This approach allows for the generation of a library of structurally diverse molecules built around the cinnamoyl core.

Design and Synthesis of Bioactive Cinnamoyl Derivatives

The inherent reactivity of this compound allows for its incorporation into diverse molecular scaffolds to create novel bioactive compounds. researchgate.netplos.org The presence of the chlorine atom at the ortho position can enhance the lipophilicity and reactivity of the resulting derivatives, which is often crucial for their interaction with biological targets.

One area of investigation involves the synthesis of hybrid molecules combining this compound with other pharmacologically active moieties. For instance, molecular hybrids of sophora alkaloids and cinnamic acids have been designed and synthesized as potential antitumor agents. mdpi.com In these syntheses, a substituted trans-cinnamic acid, which can be derived from this compound, is coupled with a modified sophora alkaloid scaffold. mdpi.com

Another strategy involves the creation of chalcone derivatives. Chalcones are precursors to flavonoids and isoflavonoids and are known for a wide range of biological activities. The reaction of an appropriate acetyl-substituted compound with an aromatic aldehyde, which can be derived from or related to this compound, yields the corresponding cinnamoyl derivatives. nih.govresearchgate.net These chalcones can then be further modified to produce other bioactive heterocyclic systems like pyrazolines and isoxazolines. nih.govresearchgate.net

Research has also explored the synthesis of Mannich bases from cinnamoyl derivatives. For example, 6-(4-chlorocinnamoyl)-2(3H)-benzoxazolone has been used as a starting material to synthesize a series of Mannich bases that exhibited cytotoxic effects. researchgate.net

The following table provides examples of bioactive derivatives synthesized using cinnamoyl moieties, illustrating the diversity of structures that can be achieved.

| Starting Material/Scaffold | Reagent/Reaction Type | Resulting Bioactive Derivative | Potential Biological Activity |

| Sophora Alkaloids | Cinnamic Acid Coupling | 1′-O-(2-chloro)cinnamoyl sophoridinol dihydrochloride | Antitumor mdpi.com |

| 6-(4-chlorocinnamoyl)-2(3H)-benzoxazolone | Formaldehyde, Secondary Amines (Mannich Reaction) | Mannich Bases of 6-cinnamoyl-2(3H)-benzoxazolone | Cytotoxic researchgate.net |

| Visnaginone Derivative | Aromatic Aldehydes (Claisen-Schmidt Condensation) | Cinnamoyl Chalcones | Various, including antimicrobial and anti-inflammatory nih.govresearchgate.net |

Conjugated Systems for Regioselective Additions

The α,β-unsaturated carbonyl system present in this compound and its derivatives is a key feature that allows for various regioselective addition reactions. numberanalytics.com This conjugated system provides multiple reactive sites, enabling controlled chemical transformations.

One of the primary reactions involving such conjugated systems is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. The electron-withdrawing nature of the carbonyl group and the chlorine substituent on the aromatic ring influences the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. This regioselectivity is crucial in synthetic strategies aiming to build more complex molecules. numberanalytics.com

Furthermore, the double bond in the cinnamoyl scaffold can participate in cycloaddition reactions. For example, the Diels-Alder reaction, where a conjugated diene reacts with a dienophile (the cinnamoyl derivative), can be used to construct six-membered rings in a stereospecific and regioselective manner. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com

The following table outlines some regioselective reactions involving conjugated systems derived from cinnamoyl compounds.

| Reaction Type | Substrate Feature | Key Principle | Potential Outcome |

| Michael Addition | α,β-Unsaturated Carbonyl | Nucleophilic attack at the electron-deficient β-carbon. | Formation of a new carbon-carbon or carbon-heteroatom bond at a specific position. |

| Diels-Alder Reaction | Conjugated Double Bond | [4+2] cycloaddition between a diene and a dienophile. masterorganicchemistry.com | Synthesis of cyclic compounds with controlled regiochemistry. masterorganicchemistry.com |

| 1,3-Dipolar Cycloaddition | α,β-Unsaturated System | Reaction with a 1,3-dipole (e.g., nitrile oxide, azide). | Formation of five-membered heterocyclic rings. |

Exploration of Structure-Reactivity and Structure-Function Relationships in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity and biological function is fundamental for the rational design of new compounds with desired properties. nih.govnih.gov

Structure-Reactivity Relationships:

The reactivity of this compound derivatives is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring and the cinnamoyl backbone. libretexts.org The chlorine atom at the ortho position exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon in the acyl chloride group, making it more susceptible to nucleophilic attack.

In solvolysis reactions of cinnamoyl chlorides, the presence of substituents on the aromatic ring can affect the reaction mechanism. researchgate.net For instance, studies on the solvolysis of substituted cinnamoyl chlorides often utilize the Grunwald-Winstein equation to correlate reaction rates with solvent ionizing power and nucleophilicity, providing insights into whether the reaction proceeds through an addition-elimination or an ionization pathway. researchgate.net The position of the substituent (ortho, meta, or para) plays a crucial role in determining its electronic influence and, consequently, the reaction rate and mechanism. libretexts.org

Structure-Function Relationships:

The biological activity of derivatives of this compound is intricately linked to their molecular structure. The type, number, and position of substituents on the phenyl ring are critical for modulating biological effects such as antimicrobial and anti-inflammatory activities.

For example, in a series of cinnamoyl derivatives, compounds with halogen substitutions, including chlorine, have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The position of the halogen substituent can significantly impact the minimum inhibitory concentration (MIC). Studies have indicated that an ortho-chloro substituent can lead to high anti-inflammatory activity, potentially through the inhibition of pathways like NF-κB.

The following table summarizes key structure-activity relationship insights for cinnamoyl derivatives.

| Structural Feature | Impact on Reactivity/Function | Example |

| Ortho-Chloro Substituent | Enhances electrophilicity of the carbonyl carbon; increases lipophilicity. | Increased reactivity in nucleophilic acyl substitution. |

| Halogen Substitution on Phenyl Ring | Can enhance antimicrobial activity. | Chloro-substituted cinnamoyl derivatives showing activity against MRSA. |

| Substituent Position (ortho, meta, para) | Modulates electronic effects and steric hindrance, influencing biological activity. libretexts.org | Ortho-substituted derivatives may show higher anti-inflammatory activity compared to meta or para isomers. |

Applications of 2-chlorocinnamoyl Chloride in Chemical Research and Development

Industrial Significance of 2-Chlorocinnamoyl Chloride as an Intermediate

As a reactive building block, this compound is a crucial starting material or intermediate in the synthesis of a wide array of commercially important molecules. The acyl chloride group readily undergoes nucleophilic substitution, allowing for the facile creation of esters, amides, and ketones, which are foundational structures in many applied chemical products.

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to introduce the 2-chlorocinnamoyl moiety into target molecules is exploited to create derivatives with specific biological activities. Research has shown that compounds derived from this intermediate can exhibit significant therapeutic potential. For instance, it is used in the synthesis of molecular hybrids and derivatives intended for applications such as anticonvulsants and antitumor agents. prepchem.comresearchgate.netmdpi.com The reactivity of the acyl chloride allows for its coupling with complex molecular scaffolds to produce these advanced pharmaceutical compounds. googleapis.com

Table 1: Examples of Pharmaceutical Research Involving this compound

| Research Area | Synthesized Derivative Example | Potential Application | Source |

| Anticonvulsant Agents | Cinnamoyl derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime | Treatment of epilepsy | researchgate.net |

| Antitumor Agents | 1′-O-(2-chloro)cinnamoyl sophoridinol dihydrochloride | Cancer therapy | mdpi.com |

| General Synthesis | N-(2-Chlorocinnamoyl)-3-propyloxyphenethylamine | Intermediate for complex APIs | prepchem.com |

In the field of modern agriculture, chemical intermediates are fundamental to the production of crop protection agents. vandemark.comexcelind.co.in Acyl chlorides, like this compound, are valuable precursors for synthesizing the active ingredients in pesticides and herbicides. The synthesis process often involves reacting the acyl chloride with other chemical moieties to construct a larger molecule with specific biocidal properties. While specific, publicly documented pathways for major commercial agrochemicals directly from this compound are proprietary, its structural relative, 2-chloronicotinoyl chloride, is a known important intermediate for synthesizing herbicides such as nicosulfuron and fungicides like boscalid. google.com This highlights the established role of such chlorinated acyl chlorides in creating the complex organic molecules required for effective agrochemical products. excelind.co.ingoogle.com

The synthesis of modern synthetic dyes, particularly reactive dyes used for textiles, often relies on intermediates with reactive functional groups that can form covalent bonds with the fabric. beilstein-journals.orgeurjchem.com The acyl chloride group in this compound provides this necessary reactivity. It can react with nucleophilic groups (like hydroxyl or amino groups) present in dye base molecules or on the surface of fibers. While cyanuric chloride is a more common precursor for triazine-based reactive dyes, the principle of using a reactive chloride to anchor or synthesize a chromophore (the color-bearing part of a dye) is well-established. The 2-chlorocinnamoyl group itself can be part of a larger conjugated system that imparts color, or it can be used to link different parts of a dye molecule together. d-nb.info Its derivatives can be used in the synthesis of various dye classes, including azo dyes and anthraquinone dyes. beilstein-journals.orgeurjchem.com

Table 2: Role of Reactive Intermediates in Dye Synthesis

| Dye Class | Role of Reactive Intermediate (e.g., Acyl Chloride) | Example Precursor | Source |

| Reactive Dyes | Forms a covalent bond with the substrate (e.g., cotton, wool). | Cyanuric Chloride | eurjchem.com |

| Anthraquinone Dyes | Used to build or modify the core anthraquinone structure. | Bromaminic Acid | beilstein-journals.org |

| Azo Dyes | Can be incorporated into the dye structure via reaction with amino or hydroxyl groups. | This compound (potential) | eurjchem.com |

Application in Agrochemical Synthesis

Contributions to Advanced Materials Science

The unique chemical properties of this compound also make it a valuable component in the creation of advanced materials. Its ability to participate in polymerization and photochemical reactions allows for the synthesis of polymers and materials with tailored properties for high-tech applications.

Photolithography is a cornerstone process in the manufacturing of microelectronics, where a light-sensitive material called a photoresist is used to transfer a pattern onto a substrate. wikipedia.org Photoresists are often polymer-based, and their properties can be tuned by incorporating specific functional monomers. nih.govusn.no The cinnamoyl group is known to be photosensitive, capable of undergoing photochemical reactions like dimerization or isomerization upon exposure to UV light. This property can be exploited to create a change in the solubility of the polymer film, which is the fundamental principle of lithography. This compound can be used to introduce this photosensitive cinnamoyl group into a polymer backbone, potentially for use in non-chemically amplified photoresist systems. Although acrylate-based polymers are dominant in many modern photoresists, the functionalization with cinnamoyl groups represents a pathway to novel resist materials. google.com

Acrylate polymers are widely used in adhesives, coatings, and plastics due to their versatility and excellent performance characteristics like durability and weather resistance. researchgate.netgantrade.com These polymers are made from acrylate monomers. A common route to synthesizing custom acrylate monomers is the reaction of an acyl chloride with an alcohol. digitellinc.comresearchgate.net

This compound can be reacted with a hydroxyl-containing monomer (like 2-hydroxyethyl acrylate) to produce a new, more complex monomer. This new monomer, containing the 2-chlorocinnamoyl group, can then be polymerized or copolymerized to create polymers with enhanced or novel properties. For example, the rigid, aromatic structure of the cinnamoyl group could increase the thermal stability or modify the adhesive properties of the final polymer, making it suitable for specialized coatings or high-performance adhesives.

Table 3: Synthesis of a Functional Acrylate Monomer

| Reactant 1 | Reactant 2 | Product | Application of Resulting Polymer |

| This compound | A hydroxyl-functional molecule (e.g., 2-Hydroxyethyl acrylate) | A new acrylate monomer containing the 2-chlorocinnamoyl moiety. | Specialty coatings, adhesives, UV-curable resins. |

Application in Photoresist Technologies for Photolithography

Analytical Chemistry Applications

Derivatization is a common technique in analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This process involves chemically modifying an analyte to enhance its detectability or improve its separation characteristics. Acyl chlorides are a class of compounds frequently used as derivatizing reagents due to their reactivity with nucleophilic functional groups, such as amines and alcohols, which are common in many analytes of interest.

The reaction of an acyl chloride with an analyte introduces a new chemical moiety, often one that possesses a chromophore for UV-Visible detection or a fluorophore for fluorescence detection, thereby increasing the sensitivity of the analysis.

Reagent in Specific Chemical Analyses

Despite the theoretical potential for this compound to act as a derivatizing agent, a thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings where it has been employed for the routine analysis of particular compounds. General information indicates that as an acyl chloride, it readily undergoes nucleophilic substitution with compounds containing active hydrogens, such as amines and alcohols, to form corresponding amides and esters. This reactivity is fundamental to its role as a building block in organic synthesis.

In the broader context of analytical derivatization, related compounds like benzoyl chloride are commonly used to improve the detection of polyamines and other similar compounds in various sample matrices. researchgate.netnih.gov These reagents react with the target analytes to form stable derivatives that are more amenable to chromatographic separation and detection. nih.gov However, specific protocols, reaction conditions, and validation data for methods using this compound for analytical purposes are not documented in the available scientific literature.

Due to the absence of specific research applying this compound as an analytical reagent, no data tables containing detailed findings such as retention times, limits of detection, or specific analytes targeted with this compound can be provided.

Structural Elucidation and Advanced Spectroscopic Characterization of 2-chlorocinnamoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.net

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chlorocinnamoyl chloride is expected to exhibit distinct signals corresponding to the aromatic and vinylic protons. The four protons on the chlorinated benzene ring would typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm). The two vinylic protons (CH=CH) adjacent to the carbonyl group and the aromatic ring are chemically non-equivalent and would appear as two separate signals, likely doublets, due to coupling with each other (a phenomenon known as vicinal coupling). organicchemistrydata.org The proton closer to the electron-withdrawing carbonyl group is expected to be deshielded and resonate at a lower field (further downfield) compared to the proton adjacent to the aromatic ring.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon. oregonstate.edu The carbonyl carbon of the acyl chloride group is the most deshielded, typically appearing in the range of 160-170 ppm. The sp² hybridized carbons of the aromatic ring and the vinyl group resonate between approximately 120 and 150 ppm. The carbon atom bonded to the chlorine on the aromatic ring will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects. docbrown.info

A summary of anticipated NMR spectral data is presented below.

| ¹H NMR Data (Anticipated) | |

| Chemical Shift (δ ppm) | Assignment |

| ~ 7.9 - 8.2 | 1H, Doublet (Vinylic H α to C=O) |

| ~ 7.5 - 7.8 | 1H, Doublet (Vinylic H β to C=O) |

| ~ 7.2 - 7.6 | 4H, Multiplet (Aromatic H) |

| ¹³C NMR Data (Anticipated) | |

| Chemical Shift (δ ppm) | Assignment |

| ~ 165 - 168 | C=O (Acyl Chloride) |

| ~ 145 - 150 | Vinylic C (α to C=O) |

| ~ 125 - 140 | Aromatic C & Vinylic C (β to C=O) |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. libretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. emerypharma.commnstate.edu For this compound, a COSY spectrum would show a cross-peak connecting the two vinylic proton signals, confirming their connectivity through three bonds (³J-coupling). It would also reveal correlations between adjacent protons on the aromatic ring, helping to decipher the complex multiplet pattern. emerypharma.com

¹H-¹³C HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This technique maps proton signals to the carbon signals of the atoms to which they are directly attached. scribd.com An HSQC spectrum would show a correlation peak for each C-H bond, definitively linking each vinylic proton to its corresponding vinylic carbon and each aromatic proton to its parent carbon on the benzene ring. This is crucial for assigning the carbons within the crowded aromatic and alkene regions of the ¹³C NMR spectrum.

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) in Molecular and Fragment Ion Analysisresearchgate.net

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, offering direct evidence of the molecular weight and elemental composition. ulethbridge.ca

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to several decimal places, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. ulethbridge.camsu.edu The molecular formula of this compound is C₉H₆Cl₂O. The presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion. msu.educhemguide.co.uk

The mass spectrum will exhibit a molecular ion region with three peaks:

M+: The peak corresponding to the molecule with two ³⁵Cl isotopes.

M+2: The peak for molecules containing one ³⁵Cl and one ³⁷Cl.

M+4: The peak for molecules with two ³⁷Cl isotopes.

The expected relative intensity ratio of the M+, M+2, and M+4 peaks is approximately 9:6:1, which is a definitive indicator of a molecule containing two chlorine atoms. chemguide.co.uk HRMS can distinguish the exact mass of these isotopic peaks, confirming the elemental composition of C₉H₆Cl₂O.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented to produce a spectrum of daughter ions. This provides detailed structural information and helps to elucidate fragmentation pathways. spectroscopyonline.com For this compound, the molecular ion ([C₉H₆Cl₂O]⁺) is expected to undergo fragmentation through several key pathways.

Common fragmentation patterns would likely include:

Loss of a chlorine radical: Cleavage of the relatively weak C-Cl bond of the acyl chloride to form the [M-Cl]⁺ ion, which would be the 2-chlorocinnamoyl cation.

Loss of carbon monoxide: Subsequent loss of CO from the 2-chlorocinnamoyl cation.

Cleavage of the entire acyl chloride group: Loss of a ·COCl radical.

Cleavage at the aromatic chlorine: Loss of the chlorine atom from the benzene ring.

Analyzing the fragmentation of a selected precursor ion via MS/MS can confirm the connectivity of the different parts of the molecule. spectroscopyonline.com

High-Resolution Mass Spectrometry for Elemental Composition

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for functional group identification. spectroscopyonline.comdocbrown.info The IR spectrum of this compound is expected to show several key absorption bands that serve as a molecular fingerprint.

| Infrared (IR) Absorption Data (Anticipated) | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~ 3100 - 3000 | C-H stretching (Aromatic and Vinylic) |

| ~ 1750 - 1780 | C=O stretching (Acyl Chloride, very strong and sharp) |

| ~ 1620 - 1640 | C=C stretching (Alkene) |

| ~ 1580 - 1600 | C=C stretching (Aromatic ring) |

| ~ 1000 - 1100 | C-Cl stretching (Aryl Chloride) |

| ~ 750 - 850 | C-H bending (out-of-plane, indicative of aromatic substitution) |

| ~ 600 - 800 | C-Cl stretching (Acyl Chloride) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates are not available in open-access crystallographic databases.

For context, X-ray diffraction studies of related cinnamoyl derivatives often reveal insights into their molecular geometry and packing in the crystal lattice. Should crystallographic data for this compound become available, it would be anticipated to provide key structural information. A hypothetical data table for such a future analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical X-ray Crystallography Data for this compound (Note: This table is for illustrative purposes only and does not represent published experimental data.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 14.567 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.352 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and potential impurities. Due to the reactive nature of acyl chlorides, which readily hydrolyze, specialized chromatographic conditions or derivatization are often necessary. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for the analysis of organic compounds. For a reactive compound like this compound, analysis can be challenging due to its instability on silica-based columns and reactivity with aqueous or protic mobile phases. americanpharmaceuticalreview.com A common strategy involves derivatization, where the acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to analysis. americanpharmaceuticalreview.com For instance, reaction with an alcohol like methanol would yield the corresponding methyl ester, which is more amenable to RP-HPLC analysis.

Alternatively, non-aqueous RP-HPLC or normal-phase chromatography with aprotic solvents could be employed for direct analysis. The purity of related cinnamoyl derivatives has been successfully determined using RP-HPLC with a C18 column and a mobile phase consisting of acetonitrile and water. mdpi.comnih.gov

Table 2: Illustrative HPLC Method for the Analysis of a Derivatized this compound Product (Note: This table represents a typical method for a related stable derivative and is for illustrative purposes.)

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high reactivity and potential for thermal degradation of acyl chlorides, direct GC analysis can be problematic. Derivatization is a frequently used approach to enhance volatility and stability. americanpharmaceuticalreview.com For acyl chlorides, conversion to a less reactive ester is a common sample preparation step.

GC analysis of isomeric compounds, such as different chlorocinnamoyl chlorides, can often distinguish them based on their retention times. chromatographyonline.comnih.gov The choice of a suitable capillary column, such as one with a mid-polarity stationary phase, is crucial for achieving good separation of isomers. vurup.sk

Table 3: Exemplar GC-MS Conditions for the Analysis of a Derivatized this compound Product (Note: This table provides typical GC-MS parameters for the analysis of a related stable derivative and is for illustrative purposes.)

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

Theoretical and Computational Studies on 2-chlorocinnamoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-Chlorocinnamoyl chloride. irjweb.com These methods allow for the precise calculation of molecular properties that govern its chemical behavior.

Molecular Orbital Analysis and Charge Distribution

The electronic characteristics of this compound are largely defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For α,β-unsaturated acyl chlorides, the HOMO is typically a π-orbital located on the substituted benzene ring, while the LUMO is a π* orbital delocalized over the cinnamoyl moiety, particularly the C=C and C=O bonds. researchgate.net The presence of an ortho-chlorine substituent influences these orbitals through inductive and resonance effects. The electron-withdrawing inductive effect of chlorine, combined with that of the acyl chloride group, lowers the energy of both the HOMO and LUMO compared to unsubstituted cinnamoyl chloride.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on similar molecules, such as cinnamaldehyde and cinnamic acid, provide a basis for estimating these values. scielo.org.mxresearchgate.net

The charge distribution within the molecule reveals its electrophilic and nucleophilic sites. The carbonyl carbon of the acyl chloride group is highly electrophilic. studymind.co.ukscienceinfo.com This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. studymind.co.uk The ortho-chlorine on the benzene ring further withdraws electron density via the inductive effect, making the aromatic ring itself less nucleophilic than benzene but directing electrophilic attack. Hirshfeld atomic charge analysis on similar structures shows a significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on trends from computational studies of similar molecules.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity. irjweb.com |

| Partial Charge on Carbonyl Carbon | +0.45 e | Indicates a highly electrophilic center susceptible to nucleophilic attack. nih.gov |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Prediction of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for predicting the feasibility and mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. rsc.org Key reactions of this compound include nucleophilic acyl substitution and Friedel-Crafts acylation.

In nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The reaction rate is governed by the activation energy (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. researchgate.net DFT calculations can model this pathway, showing that the stability of the tetrahedral intermediate and the leaving group ability of the chloride ion are crucial. nih.govacs.org The ortho-chloro substituent on the phenyl ring can sterically hinder the approach of the nucleophile and electronically influence the stability of the transition state.

For Friedel-Crafts acylation, where this compound acts as the electrophile, computational studies reveal a multi-step mechanism. researchgate.netacs.org The process typically involves the formation of a highly reactive acylium ion through interaction with a Lewis acid catalyst like AlCl₃. researchgate.netnih.gov This is often the rate-determining step, with a high activation energy barrier. researchgate.net The subsequent attack of the aromatic nucleophile on the acylium ion leads to a Wheland-type σ-complex, followed by deprotonation to restore aromaticity. researchgate.net The calculations can predict the regioselectivity of the acylation on a given substrate.

Table 2: Predicted Activation Energies for Reactions of this compound This table presents hypothetical data based on trends from computational studies of similar reactions.

| Reaction Type | Nucleophile/Substrate | Predicted Activation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Nucleophilic Acyl Substitution | H₂O (Hydrolysis) | 15.2 | Reaction proceeds via a tetrahedral intermediate. libretexts.org |

| Nucleophilic Acyl Substitution | CH₃OH (Methanolysis) | 14.5 | Slightly lower barrier than hydrolysis due to nucleophilicity. |

| Nucleophilic Acyl Substitution | NH₃ (Ammonolysis) | 12.8 | Ammonia is a stronger nucleophile, leading to a lower activation barrier. nih.gov |

| Friedel-Crafts Acylation | Benzene (with AlCl₃) | 19.6 | Energy barrier for the formation of the acylium ion complex. acs.org |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with solvent molecules and with itself. mdpi.com These simulations model the atomic motions over time, offering insights into solvation shell structure and the nature of intermolecular forces. aip.org

An MD simulation of this compound would typically involve placing a single molecule or a collection of molecules in a simulation box filled with a chosen solvent, such as water, chloroform, or dichloromethane. mdpi.comtandfonline.com The interactions are governed by a force field (e.g., GAFF, CGenFF), which parameterizes the potential energy of the system. mdpi.comacs.org

Analysis of the simulation trajectory can yield radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.netrsc.org For example, the RDF between the carbonyl oxygen of this compound and the hydrogen atoms of water would reveal the structure and strength of hydrogen bonding in the first solvation shell. mdpi.com Similarly, RDFs involving the chlorine atoms can elucidate their interaction with the solvent. researchgate.net

Intermolecular interactions between this compound molecules are also critical, especially in concentrated solutions or the solid state. These include van der Waals forces, dipole-dipole interactions due to the molecule's polarity, and potential π-π stacking between the aromatic rings. rsc.org The chlorine substituents can also participate in halogen bonding, a directional interaction that can influence crystal packing and self-assembly. researchgate.net

Table 3: Predicted Intermolecular Interaction Parameters for this compound This table presents hypothetical data based on principles from MD simulations of similar chlorinated aromatic compounds.

| Interaction Type | Typical Energy (kcal/mol) | Typical Distance (Å) | Description |

|---|---|---|---|

| π-π Stacking | -2.5 to -4.0 | 3.4 - 3.8 | Attractive interaction between aromatic rings. researchgate.net |

| C=O···H-O (H-Bond) | -3.0 to -5.0 | 1.8 - 2.0 (O···H) | Hydrogen bond between the carbonyl oxygen and a protic solvent like water. |

| C-Cl···Solvent | -0.5 to -1.5 | ~3.5 (Cl···H) | Weak halogen bonding and van der Waals interactions with solvent molecules. rsc.org |

Chemoinformatics and Machine Learning Approaches for Reaction Prediction and Optimization

While specific machine learning (ML) models for this compound are not documented, the principles of chemoinformatics and ML are highly applicable to predicting its reactivity and optimizing reaction conditions. dntb.gov.ua These data-driven approaches leverage large chemical datasets to build predictive models, offering a powerful alternative or complement to purely theoretical calculations.

The general workflow involves several steps:

Data Collection: A large dataset of reactions, for instance, Friedel-Crafts acylations or nucleophilic substitutions involving various acyl chlorides and substrates, is compiled from sources like patents and chemical literature.